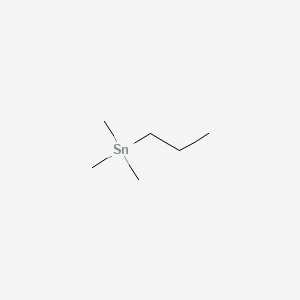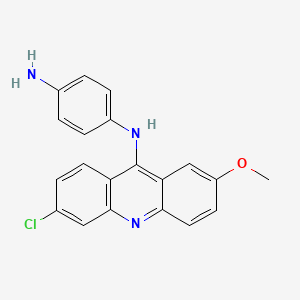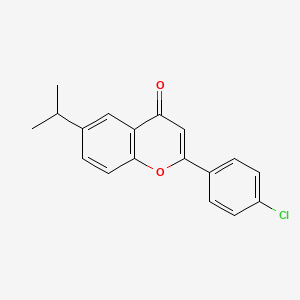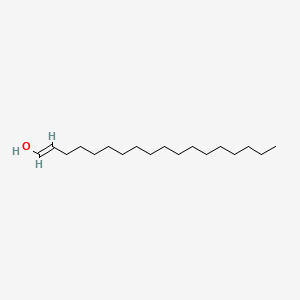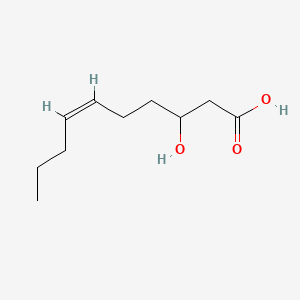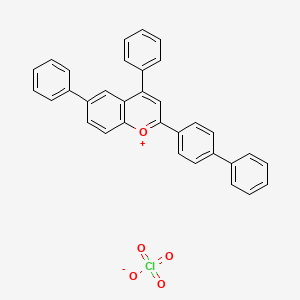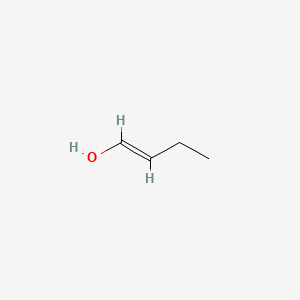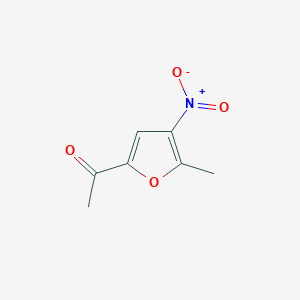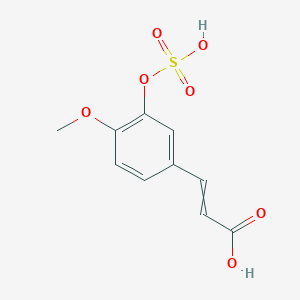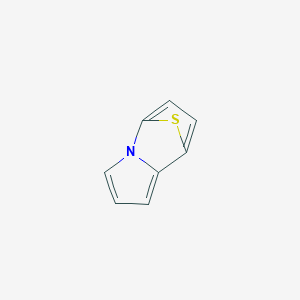
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’R,5’S)-3’-Hydroxycotinine is a metabolite of nicotine, which is primarily found in tobacco. This compound is formed in the liver through the oxidation of cotinine, another major nicotine metabolite. (3’R,5’S)-3’-Hydroxycotinine is of significant interest due to its role in nicotine metabolism and its potential implications in smoking-related diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3’R,5’S)-3’-Hydroxycotinine typically involves the hydroxylation of cotinine. This can be achieved through various chemical and enzymatic methods. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under mild conditions. The reaction conditions often include an aqueous buffer system, a source of oxygen, and the presence of cofactors such as NADPH.
Industrial Production Methods: Industrial production of (3’R,5’S)-3’-Hydroxycotinine may involve biocatalytic processes using engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are designed to be efficient and environmentally friendly, with high yields and enantioselectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (3’R,5’S)-3’-Hydroxycotinine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products of these reactions include various hydroxylated and oxidized derivatives of (3’R,5’S)-3’-Hydroxycotinine.
Wissenschaftliche Forschungsanwendungen
(3’R,5’S)-3’-Hydroxycotinine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.
Biology: Studied for its role in nicotine metabolism and its effects on biological systems.
Medicine: Investigated for its potential as a biomarker for smoking-related diseases and its implications in nicotine addiction.
Industry: Utilized in the development of smoking cessation aids and in the assessment of tobacco product safety.
Wirkmechanismus
The mechanism of action of (3’R,5’S)-3’-Hydroxycotinine involves its interaction with various enzymes and receptors in the body. It primarily acts as a substrate for cytochrome P450 enzymes, which catalyze its formation and further metabolism. The molecular targets include nicotinic acetylcholine receptors, where it may exert modulatory effects.
Vergleich Mit ähnlichen Verbindungen
Cotinine: The precursor to (3’R,5’S)-3’-Hydroxycotinine, also a major nicotine metabolite.
Nicotine: The parent compound, widely known for its addictive properties.
Nornicotine: Another metabolite of nicotine with distinct pharmacological effects.
Uniqueness: (3’R,5’S)-3’-Hydroxycotinine is unique due to its specific stereochemistry and its role as a major metabolite in nicotine metabolism. Its presence and levels in biological fluids can provide valuable information about an individual’s nicotine exposure and metabolism.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-4-2-3-5-11-7/h2-5,8-9,13H,6H2,1H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
PWSIUZQSRBSOPV-DTWKUNHWSA-N |
Isomerische SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CC=CC=N2 |
Kanonische SMILES |
CN1C(CC(C1=O)O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


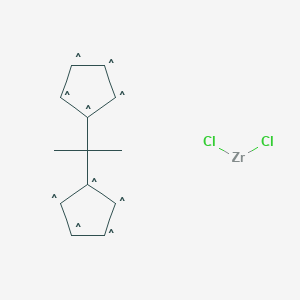
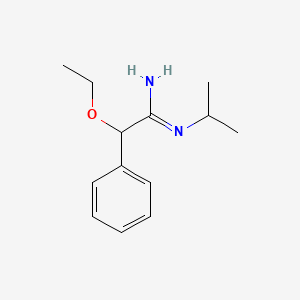
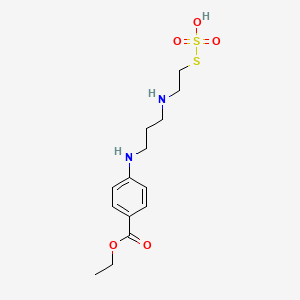
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
